molecular formula C18H20N4O4S B2692825 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-53-5

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2692825
CAS No.: 946319-53-5
M. Wt: 388.44
InChI Key: WSKHLCPBBHJZIJ-UHFFFAOYSA-N
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Description

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4,7-dimethoxybenzothiazole with appropriate reagents under controlled conditions.

    Piperazine coupling: The benzo[d]thiazole derivative is then coupled with piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Isoxazole incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF (dimethylformamide), while electrophilic substitution can be performed using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: shares similarities with other benzo[d]thiazole derivatives, piperazine derivatives, and isoxazole derivatives.

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.

    Piperazine derivatives: Used in antipsychotic and antiemetic medications.

    Isoxazole derivatives: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

What sets this compound apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11-10-14(26-20-11)17(23)21-6-8-22(9-7-21)18-19-15-12(24-2)4-5-13(25-3)16(15)27-18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHLCPBBHJZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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